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Compound of Interest

6-Ethoxy-2,3-
Compound Name:
difluorobenzaldehyde

Cat. No.: B179240

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectral data for the compound 6-
Ethoxy-2,3-difluorobenzaldehyde. Due to the specificity of this molecule, comprehensive,
publicly available datasets for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy,
and Mass Spectrometry (MS) are not readily found in broad chemical databases. The
information presented herein is compiled from analogous compounds and predictive models,
offering insights for analytical characterization and further research.

Summary of Spectral Data

Given the absence of direct experimental data in publicly accessible databases for 6-Ethoxy-
2,3-difluorobenzaldehyde, this section presents predicted data and data from structurally
similar compounds to guide analytical efforts.

Table 1: Predicted *H NMR Spectral Data for 6-Ethoxy-
2,3-difluorobenzaldehyde
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
~10.3 S Aldehyde (-CHO)
~7.2-7.4 m Aromatic (H-4, H-5)
~4.2 q ~7.0 Ethoxy (-OCH2CH3)
~1.4 t ~7.0 Ethoxy (-OCH2CHs)

Note: Predicted values are based on standard chemical shift tables and analysis of similar

fluorinated and ethoxy-substituted benzaldehydes.

Table 2: Predicted **C NMR Spectral Data for 6-Ethoxy-

2,3-difluorobenzaldehyde

Chemical Shift (6) ppm

Assighment

~188

Aldehyde (C=0)

~150-160 (d, JC-F)

Aromatic (C-2, C-3)

~140-150 (d, JC-F)

Aromatic (C-6)

~115-125 Aromatic (C-4, C-5)
~110-120 Aromatic (C-1)

~65 Ethoxy (-OCHz2)
~15 Ethoxy (-CH3)

Note: The presence of fluorine atoms will result in splitting of the signals for the carbon atoms
directly bonded to them (C-2, C-3) and adjacent carbons, characterized by specific coupling

constants (JC-F).

Table 3: Key IR Absorption Bands for Substituted

Benzaldehydes

© 2025 BenchChem. All rights reserved.

2/6 Tech Support


https://www.benchchem.com/product/b179240?utm_src=pdf-body
https://www.benchchem.com/product/b179240?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Functional Group
~2850, ~2750 C-H stretch (aldehyde)
~1700 C=0 stretch (aldehyde)
~1600, ~1480 C=C stretch (aromatic)
~1250 C-O stretch (aryl ether)
~1100 C-F stretch

Note: The exact peak positions for 6-Ethoxy-2,3-difluorobenzaldehyde may vary slightly.

Mass Spectrometry (MS)

For mass spectrometry, the expected molecular ion peak [M]* for 6-Ethoxy-2,3-
difluorobenzaldehyde (CoHsF202) would be at an m/z (mass-to-charge ratio) corresponding
to its molecular weight. High-resolution mass spectrometry would be required to confirm the
elemental composition.

Experimental Protocols

Detailed experimental protocols for acquiring spectral data are crucial for reproducibility and
accuracy. Below are generalized procedures for NMR, IR, and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 6-Ethoxy-2,3-
difluorobenzaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-de).

« Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition: Acquire proton NMR spectra using a standard pulse sequence. Key
parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good
signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

e 13C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse
sequence. A wider spectral width (~250 ppm) is necessary. A larger number of scans and a
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longer relaxation delay may be required due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy

» Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
common. A small amount of the compound is placed directly on the ATR crystal. Alternatively,
a KBr pellet can be prepared. For liquid samples, a thin film between two salt plates (e.qg.,
NacCl) can be used.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum typically in the range of 4000-400 cm~*. Perform a
background scan prior to the sample scan to subtract atmospheric contributions.

Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced via direct infusion or coupled with a
chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

« lonization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical lonization (APCI)
are common for LC-MS, while Electron lonization (El) is standard for GC-MS.

o Mass Analysis: A variety of mass analyzers can be used, such as a Time-of-Flight (TOF),
Quadrupole, or Orbitrap, to separate ions based on their m/z ratio.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the analytical characterization of a novel
or uncharacterized compound like 6-Ethoxy-2,3-difluorobenzaldehyde.
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Caption: Workflow for Synthesis and Characterization.

This guide serves as a foundational resource for researchers working with 6-Ethoxy-2,3-
difluorobenzaldehyde. While direct experimental data is scarce, the provided information and
protocols offer a solid starting point for analytical method development and structural
verification.

 To cite this document: BenchChem. [Spectral Data for 6-Ethoxy-2,3-difluorobenzaldehyde: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b179240#6-ethoxy-2-3-difluorobenzaldehyde-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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